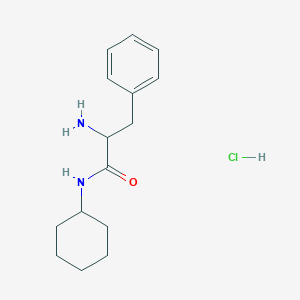

2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride

Description

Chemical Name: 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride CAS Number: 68398-23-2 Molecular Formula: C₁₅H₂₃ClN₂O Molecular Weight: 282.81 g/mol Storage Conditions: Stable under inert atmosphere at room temperature .

This compound is a hydrochloride salt of a substituted phenylpropanamide derivative. Its structure features a cyclohexyl group attached to the amide nitrogen, a phenyl group at the β-position of the propanamide backbone, and a primary amino group at the α-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. The compound’s GHS hazard warnings (P261-P501) emphasize precautions against inhalation, skin contact, and environmental release .

Properties

IUPAC Name |

2-amino-N-cyclohexyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGCKPBUBLMTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with 3-phenylpropanoyl chloride to form N-cyclohexyl-3-phenylpropanamide. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 2-Amino-N-cyclohexyl-3-phenylpropanamide. Finally, the hydrochloride salt is formed by treating the amide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out in controlled environments to ensure high purity and yield. The final product is often purified through recrystallization or other purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in halogenated derivatives .

Scientific Research Applications

2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-amino-N-cyclohexyl-3-phenylpropanamide hydrochloride but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Molecular Comparison

Key Observations:

The cyclohexene-containing compound (CAS 7477-24-9) introduces unsaturation and an ester group, which may enhance metabolic instability but improve solubility in lipophilic environments .

Stereochemical Influence: The (S)-enantiomer (C₁₅H₂₂N₂O) lacks the hydrochloride salt, reducing polarity.

Functional Group Variations :

- Replacement of the amide with an ester (as in CAS 7477-24-9) alters hydrolysis susceptibility and bioavailability. Esters are typically more labile under physiological conditions .

Biological Activity

2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride, also known by its CAS number 68398-23-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 282.81 g/mol

- Physical State : Solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a modulator of various biological pathways by binding to receptors or enzymes, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve:

- Receptor Modulation : The compound has shown potential as a GPR88 agonist, influencing neurotransmitter systems and possibly affecting behaviors related to addiction and mood disorders .

- Enzyme Interaction : It is believed to interact with enzymes involved in metabolic pathways, thereby influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroactive Properties : Studies have highlighted its role in modulating neurotransmitter release, which may have implications for treating neurological disorders .

- Potential Anti-addictive Effects : Preliminary data suggest that it may reduce alcohol consumption in animal models, indicating a possible application in addiction therapy .

- Anti-inflammatory Activity : Some studies have hinted at its potential anti-inflammatory effects, although more research is needed to confirm these findings.

Study on GPR88 Agonism

In a study examining the structure-activity relationship (SAR) of similar compounds, this compound was evaluated for its agonistic activity on GPR88 receptors. The compound demonstrated an EC value indicating moderate potency in activating these receptors, which are implicated in various neurological functions .

| Compound | EC (nM) | Biological Activity |

|---|---|---|

| 2-Amino-N-cyclohexyl-3-phenylpropanamide | 414 | GPR88 Agonist |

| Analog Compound A | 59 | Improved Potency |

| Analog Compound B | 942 | Reduced Activity |

Neuropharmacological Assessment

In vivo studies assessed the effects of the compound on alcohol intake in rodent models. Results indicated a dose-dependent reduction in self-administration behaviors without significantly affecting locomotor activity, suggesting a targeted effect on addiction pathways .

Scientific Research

The compound is utilized extensively in various research fields:

- Medicinal Chemistry : As an intermediate for synthesizing novel pharmacological agents.

- Neuroscience : To explore mechanisms underlying addiction and mood disorders.

Industrial Applications

In addition to its research applications, it is also employed in the synthesis of specialty chemicals and materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.